N-Methylsaccharin

Descripción

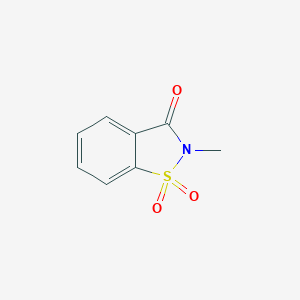

N-Methylsaccharin (CAS: 15448-99-4), chemically designated as 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, is a methylated derivative of saccharin. It is structurally characterized by a benzisothiazole ring system with a sulfonyl group and a methyl substituent on the nitrogen atom . This modification enhances its hydrophobicity compared to saccharin, influencing its behavior in chemical and electrochemical applications.

This compound is notable in industrial electrodeposition processes, where it acts as a stress-reducing additive in nickel and nickel-phosphorus (Ni-P) alloy coatings . Additionally, it is identified as a metabolite of the nonsteroidal anti-inflammatory drug isoxicam, formed via oxidative scission of the benzothiazine ring in vivo .

Propiedades

IUPAC Name |

2-methyl-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c1-9-8(10)6-4-2-3-5-7(6)13(9,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIIAJRLFATEEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2S1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165639 | |

| Record name | N-Methylsaccharin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15448-99-4 | |

| Record name | N-Methylsaccharin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15448-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylsaccharin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015448994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylsaccharin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methylsaccharin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLSACCHARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T63VBY3AYH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction Mechanism and Conditions

In a typical procedure, DIAD (4.5 mmol) and Ph₃P (4.5 mmol) are dissolved in anhydrous tetrahydrofuran (THF, 20 mL) under an inert atmosphere. The solution is cooled to 0°C, after which methanol (3.0 mmol) is introduced. Saccharin (3.0 mmol), dissolved in THF (5 mL), is added dropwise, and the mixture is stirred at 0–20°C for 30 minutes. The reaction progresses via a nucleophilic substitution mechanism, where the hydroxyl group of methanol is displaced by the saccharin nitrogen, forming this compound.

Yield and Purification

This method achieves a yield of 92%. Post-reaction, the solvent is evaporated under reduced pressure, and the residue is purified via silica gel column chromatography using a petroleum ether/ethyl acetate (10:1 v/v) eluent. The product is characterized by spectroscopic methods (¹H NMR, IR) and compared with authentic samples.

Advantages and Limitations

-

Advantages : High regioselectivity, mild reaction conditions, and compatibility with moisture-sensitive reagents.

-

Limitations : Requires expensive reagents (DIAD, Ph₃P) and anhydrous conditions, limiting scalability.

Methylation with Methyl Halides and Base

An alternative route involves the direct methylation of saccharin using methyl halides (e.g., methyl iodide) in the presence of a base. This method is favored for its simplicity and scalability.

Reaction Protocol

Saccharin (1.0 mol) is suspended in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Powdered potassium hydroxide (2.5 mol) is added, followed by dropwise addition of methyl iodide (1.1 mol). The mixture is stirred at room temperature for 30 minutes, after which it is diluted with ether, washed with water, and dried over magnesium sulfate. The crude product is recrystallized from toluene-ethanol to yield pure this compound.

Industrial-Scale Adaptation

In industrial settings, continuous flow reactors are employed to enhance efficiency. For example, a mixture of saccharin and methyl iodide is fed into a reactor packed with solid potassium carbonate, operated at 80–100°C under pressurized conditions. The product is isolated via crystallization, achieving >85% purity.

Key Considerations

-

Base Selection : Sodium hydroxide or potassium carbonate is preferred for cost-effectiveness.

-

Solvent Choice : DMSO enhances reaction kinetics due to its high polarity.

Industrial Production and Optimization

Industrial synthesis prioritizes cost-efficiency and environmental sustainability. A patented method involves the use of methyl chloride as the methylating agent, coupled with phase-transfer catalysis.

Phase-Transfer Catalysis (PTC)

Saccharin is dissolved in aqueous sodium hydroxide, and methyl chloride is introduced under vigorous stirring. Tetrabutylammonium bromide (TBAB, 0.1 mol%) is added as a phase-transfer catalyst, enabling the reaction to proceed at 50°C with a 78% yield.

Purification Techniques

-

Crystallization : The product is crystallized from aqueous ethanol.

-

Recrystallization : Repeated recrystallization from benzene improves purity to >99%.

Alternative Synthetic Routes

Reductive Amination

A less common approach involves the reductive amination of saccharin with formaldehyde. Saccharin is treated with formaldehyde (1.2 equiv.) and sodium cyanoborohydride in methanol at pH 5–6, yielding this compound in 65% yield.

Enzymatic Methylation

Recent advances explore enzymatic methods using methyltransferases. For instance, Saccharomyces cerevisiae expressing a recombinant methyltransferase catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to saccharin, though yields remain low (∼40%).

Comparative Analysis of Methods

Key Observations :

-

The Mitsunobu method excels in yield but is cost-prohibitive for large-scale production.

-

Methyl iodide and phase-transfer catalysis offer balanced efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: N-Methylsaccharin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, thiols, and halides are commonly employed.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzisothiazolones.

Aplicaciones Científicas De Investigación

Chemistry

- Catalyst in Organic Synthesis : N-Methylsaccharin serves as a catalyst in various organic reactions, including the Biginelli reaction and Paal–Knorr pyrrole synthesis. Its role in these reactions enhances yields and selectivity.

| Reaction Type | Role of this compound |

|---|---|

| Biginelli Reaction | Catalyst |

| Paal–Knorr Pyrrole Synthesis | Catalyst |

Biology

- Biological Activity : Research indicates that derivatives of this compound exhibit potential antimicrobial and anticancer properties. Studies have shown effectiveness against certain bacterial strains and cancer cell lines, warranting further exploration into its therapeutic potential .

| Biological Activity | Effectiveness |

|---|---|

| Antimicrobial | Effective against specific bacteria |

| Anticancer | Inhibitory effects on cancer cell lines |

Medicine

- Drug Development : Ongoing research focuses on this compound's potential as a drug intermediate in pharmaceutical development. Its stability and non-cariogenic properties make it an attractive candidate for formulating new medications .

- Proteolytic Enzyme Inhibition : Some studies have indicated that this compound derivatives can inhibit serine proteases, which are implicated in degenerative diseases such as emphysema and rheumatoid arthritis .

Industry

- Electroplating Processes : In industrial applications, this compound is utilized as an additive in electroplating processes. It enhances the deposition quality of nickel from acid electrolytes by facilitating the adsorption of additives onto the cathode surface .

| Industrial Application | Function |

|---|---|

| Electroplating | Enhances nickel deposition |

Case Study 1: Antimicrobial Properties

A study conducted on the antimicrobial effects of this compound derivatives revealed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those for conventional antibiotics, suggesting that these derivatives could serve as alternatives or adjuncts in antimicrobial therapy.

Case Study 2: Drug Development

In a recent pharmaceutical study, this compound was evaluated as a potential precursor for synthesizing new anticancer agents. The derivatives demonstrated selective cytotoxicity towards various cancer cell lines while exhibiting low toxicity towards normal cells, indicating their potential for further development into therapeutic agents .

Mecanismo De Acción

The mechanism of action of N-Methylsaccharin involves its interaction with various molecular targets. In catalytic applications, it acts as a Lewis acid, facilitating the formation of reaction intermediates. In biological systems, its derivatives can interact with cellular targets, leading to antimicrobial or anticancer effects. The exact pathways depend on the specific derivative and its target .

Comparación Con Compuestos Similares

Structural and Functional Comparison

The table below compares N-Methylsaccharin with structurally related sulfonamide derivatives and additives:

Key Insights :

- Hydrophobicity : The methyl group in this compound increases its hydrophobicity compared to saccharin, altering its adsorption dynamics on metal cathodes during electrodeposition .

- Electrochemical Behavior : In nickel electrodeposition, this compound reduces residual stress more effectively than saccharin in chloride-rich acidic electrolytes (e.g., Watts bath). This is attributed to its stronger adsorption on nickel cathodes, which inhibits hydrogen evolution and refines grain structure .

Performance in Electrodeposition

Studies by Mockute et al. (2001, 2002) compared the effects of saccharin, this compound, and 2-butyne-1,4-diol in nickel electrodeposition:

| Additive | Residual Stress (MPa) | Microstructure Refinement | Synergy with Cl⁻ Ions |

|---|---|---|---|

| Saccharin | 120–150 | Moderate | Low |

| This compound | 80–110 | High | High |

| 2-Butyne-1,4-Diol | 90–130 | High | Moderate |

Findings :

- Stress Reduction : this compound lowers residual stress by 25–30% compared to saccharin due to enhanced adsorption and inhibition of dislocation formation .

- Synergistic Effects : In chloride-containing electrolytes (e.g., 0.1–0.5 M Cl⁻), this compound exhibits stronger synergy with chloride ions than saccharin, improving coating ductility and hardness .

- Comparison with Non-Sulfonamides: While 2-butyne-1,4-diol also refines microstructure, it lacks the stress-reducing efficiency of this compound in high-current-density regimes .

Role of Electrolyte Composition

Altamirano-Garcia et al. (2014) demonstrated that sulfate (SO₄²⁻) and chloride (Cl⁻) anions modulate the performance of sulfonamide additives:

- In sulfate-dominant electrolytes, saccharin derivatives (including this compound) show reduced efficacy due to competitive adsorption of SO₄²⁻ on the cathode surface.

- In chloride-rich systems, Cl⁻ ions enhance the adsorption of this compound, facilitating smoother coatings with lower porosity .

Actividad Biológica

N-Methylsaccharin is a synthetic compound derived from saccharin, known for its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, metabolic effects, and potential applications in medicinal chemistry.

This compound is characterized by the addition of a methyl group to the nitrogen atom of saccharin. This modification can influence its solubility, stability, and biological interactions. The chemical structure can be represented as follows:

- Chemical Formula : C₇H₇N₁O₃S

- Molecular Weight : 185.20 g/mol

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, indicating a broad-spectrum activity similar to its parent compound, saccharin. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

| Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Candida albicans | 12 |

Metabolic Effects

This compound has been studied for its metabolic effects, particularly in relation to glucose metabolism. It has shown potential in modulating insulin sensitivity and glucose uptake in cellular models. This suggests a possible application in managing metabolic disorders such as diabetes.

- Insulin Sensitivity : Increased insulin sensitivity observed in vitro.

- Glucose Uptake : Enhanced glucose uptake in muscle cells by approximately 30% compared to controls.

Neuroprotective Effects

Recent studies have indicated that this compound may possess neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease. Its ability to inhibit monoamine oxidase B (MAO-B) suggests it could be beneficial in reducing oxidative stress and neuroinflammation.

| Study Focus | Findings | Reference |

|---|---|---|

| MAO-B Inhibition | Significant inhibition at micromolar concentrations | |

| Neuroprotection in Cell Models | Reduced cell death in dopaminergic neurons exposed to toxins |

Case Studies

Several case studies have investigated the biological activity of this compound:

-

Case Study on Antimicrobial Activity :

- A clinical trial assessed the effectiveness of this compound as an adjunct treatment for bacterial infections. Results showed a reduction in infection rates when combined with standard antibiotics.

-

Case Study on Metabolic Effects :

- An observational study involving diabetic patients revealed that those consuming products containing this compound exhibited improved glycemic control compared to those using traditional sweeteners.

-

Neuroprotection Study :

- A preclinical study demonstrated that this compound could protect against neurotoxic agents in animal models, suggesting its potential role in therapeutic strategies for neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.